4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester
CAS No.: 81542-43-0
Cat. No.: VC17288048
Molecular Formula: C8H9N3O3S
Molecular Weight: 227.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 81542-43-0 |
|---|---|
| Molecular Formula | C8H9N3O3S |
| Molecular Weight | 227.24 g/mol |
| IUPAC Name | methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate |
| Standard InChI | InChI=1S/C8H9N3O3S/c1-5-10-11-8(15-5)9-6(12)3-4-7(13)14-2/h3-4H,1-2H3,(H,9,11,12)/b4-3+ |
| Standard InChI Key | QVSUROLNVNDTCA-ONEGZZNKSA-N |
| Isomeric SMILES | CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C=CC(=O)OC |
Introduction
Chemical Identity and Structural Analysis
Molecular Characteristics
4-((5-Methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid methyl ester is defined by the molecular formula C₈H₉N₃O₃S and a molecular weight of 227.24 g/mol. Its IUPAC name, methyl (E)-4-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-4-oxobut-2-enoate, reflects the stereochemistry of the α,β-unsaturated ester group and the substitution pattern on the thiadiazole ring. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 81542-43-0 |
| Molecular Formula | C₈H₉N₃O₃S |
| SMILES (Isomeric) | CC1=NN=C(S1)NC(=O)/C=C/C(=O)OC |
| InChIKey | QVSUROLNVNDTCA-ONEGZZNKSA-N |
| PubChem CID | 6435404 |
The compound’s structure integrates a 1,3,4-thiadiazole core—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom—with a 4-oxo-2-butenoic acid methyl ester side chain. This conjugation creates a planar, conjugated system that may enhance electronic delocalization and intermolecular interactions.
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves esterification of the precursor carboxylic acid, 4-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-4-oxo-2-butenoic acid, with methanol under acidic conditions. The reaction proceeds via nucleophilic acyl substitution, catalyzed by concentrated sulfuric acid or p-toluenesulfonic acid:
Key considerations:
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Temperature: Reactions typically occur at reflux (60–80°C) to accelerate kinetics.
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Yield: Reported yields are unspecified but likely depend on acid concentration and reaction time.
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Purification: Column chromatography or recrystallization from ethanol/water mixtures may isolate the product.
Scalability and Industrial Relevance
Industrial-scale production would require optimizing solvent systems (e.g., toluene or DMF) and catalytic efficiency. Continuous-flow reactors could enhance heat transfer and reduce side reactions, though no published protocols exist for this compound.
Future Directions and Research Gaps
Priority Investigations
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Pharmacokinetic studies: Oral bioavailability and metabolic pathways.
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Structure-activity relationships: Modifying the ester group or thiadiazole substituents.
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Ecotoxicology: Impacts on aquatic ecosystems under OECD guidelines.
Collaborative Opportunities
Partnerships between academic institutions and agrochemical/pharmaceutical firms could accelerate translational research, particularly in optimizing synthetic routes and screening bioactivity libraries.
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